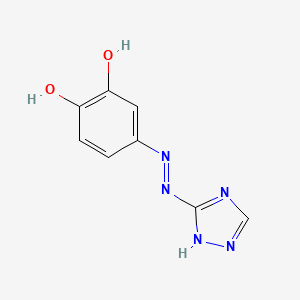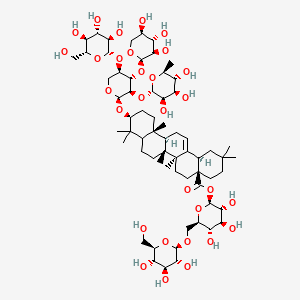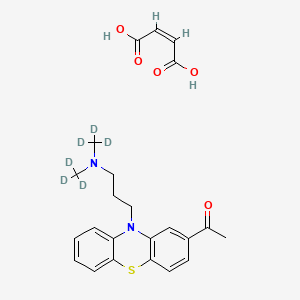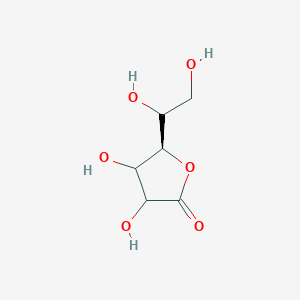
(5R)-5-(1,2-二羟乙基)-3,4-二羟基氧杂环-2-酮
描述
“(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one” is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 178.11 g/mol . The compound has a furan ring with a stereogenic center ® at the sp3 hybridized C atom .
Molecular Structure Analysis
The compound has a furan ring, which is essentially planar . The C atom bearing the dihydroxyethyl group is S. The absolute configuration is based on the precursor in the synthesis .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a molar refractivity of 35.3±0.3 cm3, and a molar volume of 90.1±3.0 cm3 . It also has a polarizability of 14.0±0.5 10-24 cm3 and a surface tension of 140.6±3.0 dyne/cm .科学研究应用
Catalytic Conversion Processes
In the field of green chemistry , this compound plays a role in the catalytic dehydrogenation of ethanol to acetaldehyde . This process is significant due to the versatile applications of acetaldehyde and the high atomic economy of the reaction. The conversion of ethanol into value-added chemicals and fuels is a growing area of research, with implications for sustainable industrial processes.
Organic Synthesis
The compound is involved in the synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization . This method is notable for its broad substrate scope, high atom economy, and mild conditions, making it an attractive approach for creating complex organic molecules.
Biotechnology
In biotechnological applications, the compound is used in enzymatic reactions . For instance, it’s part of a biocatalytic domino reaction for the synthesis of 2H-1-benzopyran-2-one derivatives using alkaline protease from Bacillus licheniformis . This showcases the compound’s utility in facilitating enzymatic selectivity and efficiency in synthetic biology.
Environmental Science
The compound contributes to environmental science through its role in plant chemical defense mechanisms. Controlled hydroxylations of diterpenoids, which include this compound, allow for plant defense without autotoxicity . This research is crucial for understanding how plants use chemical compounds to protect themselves from pests without harming their own growth.
Materials Science
In materials science, the compound is part of studies on the inhibition mechanism of 2′-substituted nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase . This research is vital for the development of new materials and coatings that can inhibit viral replication, with broad implications for public health.
Analytical Chemistry
Lastly, in analytical chemistry , the compound is used in the development of ratiometric sensing methods based on the catalytical activity from Mn–Fe layered double hydroxide nanosheets . This application is important for creating more accurate and sensitive methods for detecting various biological and chemical substances.
作用机制
未来方向
属性
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-GHWWWWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


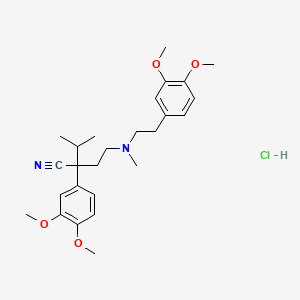


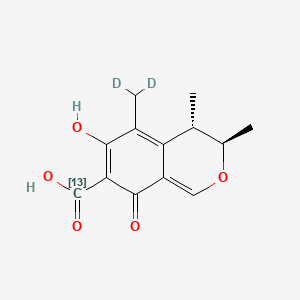
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)

